methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)carbonyloxyoxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound belongs to a class of complex organic molecules with potential applications in various fields, including materials science and pharmaceuticals. Research into similar compounds focuses on understanding their synthesis, structure, and properties to explore their potential applications.
Synthesis Analysis
Research demonstrates various synthetic strategies for compounds with similar structures, including nitration reactions and cycloaddition. For instance, nitration of methyl-3-hydroxythiophene-2-carboxylate yields products with specific nitro isomer configurations, guided by NMR data and O to N acyl migrations (Barker, Huddleston, Wood, & Burkitt, 2001). Additionally, the Hantzsch reaction has been used for the synthesis of specific dihydropyridine derivatives, illustrating the diversity of synthetic approaches available for constructing complex molecules (Suh & Hong, 1990).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using crystallographic methods, providing insights into their geometrical configuration, bonding, and potential intermolecular interactions. For example, the crystal structure of methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate was elucidated, revealing details about its space group, cell dimensions, and hydrogen bonding patterns (Alizadeh, 2005).
Chemical Reactions and Properties
The chemical behavior of similar molecules under various conditions can elucidate their reactivity, stability, and potential applications. Research into the reaction of 5-aryloxytetrazoles with dimethyl sulfoxide, for instance, has developed selective procedures for synthesizing specific tetrazole derivatives, indicating the influence of substituents on chemical reactivity (Dabbagh, Noroozi Pesyan, Bagheri, Takemo, & Hayashi, 2005).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application. The synthesis and characterization of new radicals for testing the antioxidant activity of polyphenols, for example, highlight the importance of understanding the physical properties of these compounds (Torres, Carreras, Jiménez, Brillas, Torrelles, Rius, & Juliá, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are fundamental for exploring the applications of these molecules. Research into carboxymethyl-substituted bifunctional chelators, for example, explores the preparation of derivatives for use as protein labels, demonstrating the chemical versatility of these compounds (Kline, Betebenner, & Johnson, 1991).
Scientific Research Applications
Stereocontrolled Synthesis
Researchers have developed novel strategies for the stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, which involve intramolecular cyclization leading to 2-oxabicyclo[2.2.1]heptane derivatives. This methodology enables the synthesis of enantiopure compounds, exemplified by methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate, showcasing the compound's role in the precise construction of complex molecular architectures (Fernandez et al., 2008).
Reaction with Dimethyl Sulfoxide
Another study highlights the reaction of methyl 5-(4-nitrophenoxy)tetrazole-2-carboxylate with dimethyl sulfoxide, leading to a mixture of products, including 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole. This demonstrates the compound's reactivity and potential in synthesizing tetrazole derivatives, which are of interest due to their pharmacological properties (Dabbagh et al., 2005).
Allosteric Modifiers of Hemoglobin
In the context of medicinal chemistry, compounds structurally related to methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)carbonyloxyoxane-2-carboxylate have been explored as allosteric modifiers of hemoglobin. These studies aim to develop novel therapeutics that can adjust the oxygen affinity of hemoglobin, potentially offering treatment options for conditions related to oxygen delivery (Randad et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)carbonyloxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO14/c1-9(22)30-14-15(31-10(2)23)17(32-11(3)24)19(34-16(14)18(25)29-4)35-20(26)33-13-7-5-12(6-8-13)21(27)28/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZDLZHZVWFBBG-CWLGOENISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)carbonyloxyoxane-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.